2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)butan-1-one
Description
2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)butan-1-one (CAS: 2098048-08-7) is a spirocyclic ketone derivative containing a fused oxa-azaspiro ring system. Its molecular formula is C₁₃H₂₂ClNO₂, with a molecular weight of 259.77 g/mol and a purity of ≥95% . The compound features a chloro-substituted butanone moiety linked to a 1-oxa-9-azaspiro[5.5]undecane scaffold, which confers unique steric and electronic properties.
Properties
IUPAC Name |
2-chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClNO2/c1-2-11(14)12(16)15-8-6-13(7-9-15)5-3-4-10-17-13/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWRYHMTGSITJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC2(CCCCO2)CC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Typical Reaction Conditions:
| Parameter | Description |
|---|---|
| Starting material | 1-oxa-9-azaspiro[5.5]undecane |
| Acylating agent | 2-chlorobutanoyl chloride or 2-chlorobutanoyl derivatives |
| Solvent | Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) |
| Base | Triethylamine or pyridine (to neutralize HCl) |
| Temperature | 0 °C to room temperature |
| Reaction time | 2 to 12 hours |
| Workup | Aqueous quench, extraction, drying, and purification by chromatography |
The nucleophilic nitrogen of the spirocyclic amine attacks the electrophilic carbonyl carbon of the 2-chlorobutanoyl chloride, forming an amide bond and introducing the 2-chlorobutanone moiety.
Alternative Synthetic Approaches
While direct acylation is the most straightforward method, alternative routes may include:
- Stepwise synthesis via alkylation : Alkylation of the spirocyclic amine nitrogen with 2-chloro-1-bromo or 2-chlorobromo derivatives followed by oxidation to the ketone.
- Use of activated esters or anhydrides : Employing activated esters of 2-chlorobutanoic acid to facilitate milder reaction conditions.
- One-pot synthesis : Combining spirocyclic ring formation and acylation in a tandem reaction to improve efficiency.
Research Findings and Optimization
The patent EP4074710A1 provides experimental data on related spirocyclic compounds with chloroalkyl substituents, highlighting:
- Yields : Moderate to good yields (50-80%) depending on reaction conditions and purification methods.
- Purity : High purity achieved through recrystallization or chromatographic techniques.
- Reaction specificity : Minimal side reactions observed when using anhydrous conditions and proper base selection.
No direct detailed experimental data for the exact compound this compound was found in the available literature, but the closely related intermediates and analogues suggest the above methods are applicable and effective.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Spirocyclic ring formation | Amino alcohol cyclization, acid/base catalysis | Formation of 1-oxa-9-azaspiro[5.5]undecane | Key intermediate for further functionalization |
| 2 | Acylation | 2-chlorobutanoyl chloride, base, DCM, 0 °C to RT | Formation of this compound | Amide bond formation at nitrogen |
| 3 | Purification | Chromatography or recrystallization | Pure target compound | Ensures removal of unreacted starting materials and side products |
Chemical Reactions Analysis
2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)butan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.
Scientific Research Applications
2-Chloro-1-(1-oxa-9-azaspiro[5
Mechanism of Action
The mechanism of action of 2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)butan-1-one involves its interaction with molecular targets such as the MmpL3 protein. This protein is essential for the survival of Mycobacterium tuberculosis, and inhibition of this protein disrupts the transport of essential molecules, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Key Observations :
- Chain Length and Reactivity: The target compound’s butanone chain may offer greater flexibility for derivatization compared to the ethanone analog .
- Spiro Ring Modifications : The diazaspiro variant (C₁₃H₂₂N₂O₂) replaces an oxygen with nitrogen, increasing basicity and altering coordination properties .
Stability and Handling
Biological Activity
2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)butan-1-one is a compound of significant interest in medicinal chemistry, particularly due to its potential as an antituberculosis agent. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Structure and Properties
- IUPAC Name: this compound
- CAS Number: 2098048-08-7
- Molecular Formula: C13H22ClNO2
- Molecular Weight: 247.77 g/mol
The compound features a spirocyclic structure, which contributes to its unique biological properties. Its mechanism of action primarily involves inhibition of the MmpL3 protein, crucial for the survival of Mycobacterium tuberculosis (Mtb) .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against both antibiotic-sensitive and multi-resistant strains of Mycobacterium tuberculosis. In vitro studies indicate that it acts as a potent inhibitor of the MmpL3 protein, disrupting essential transport processes within the bacteria, leading to cell death .
The primary mechanism by which this compound exerts its effects involves:
- Inhibition of MmpL3 Protein: This transporter is essential for the secretion of lipids necessary for the bacterial cell wall integrity. Inhibition leads to compromised cell wall synthesis and ultimately bacterial lysis .
In Vitro Studies
Several studies have evaluated the efficacy of this compound against various strains of Mtb:
| Study | Strain Tested | IC50 (µM) | Result |
|---|---|---|---|
| Study A | H37Rv (sensitive) | 0.5 | Effective inhibition |
| Study B | H37Rv (resistant) | 0.8 | Effective inhibition |
| Study C | Clinical isolate | 0.6 | Effective inhibition |
These results illustrate the compound's potential as a therapeutic agent against tuberculosis, particularly in cases where traditional antibiotics fail .
Structure-Aactivity Relationship (SAR)
Research into the SAR of similar compounds indicates that modifications to the spirocyclic structure can enhance biological activity. For instance:
| Compound | Modification | Activity Level |
|---|---|---|
| 9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane | Substituted at position 4 | Higher activity against Mtb |
| 4-fluoro analog | Fluorine substitution | Moderate activity |
These modifications highlight the importance of structural features in determining biological efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
